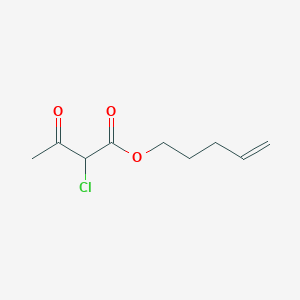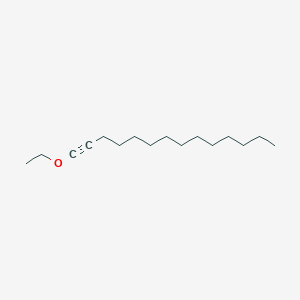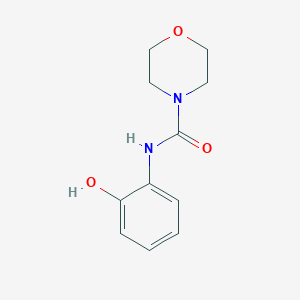![molecular formula C20H23NO B14586330 4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine CAS No. 61511-07-7](/img/structure/B14586330.png)
4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is an organic compound that features a morpholine ring attached to a biphenyl group via a but-2-en-1-yl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine typically involves the reaction of a biphenyl derivative with a morpholine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the but-2-en-1-yl linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides. Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alkanes, and substitution may yield substituted morpholine derivatives .
科学的研究の応用
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-[3-(Phenyl)but-2-en-1-yl]morpholine: Lacks the biphenyl group, resulting in different chemical and biological properties.
4-[3-([1,1’-Biphenyl]-4-yl)propyl]morpholine: Has a propyl linker instead of a but-2-en-1-yl linker, affecting its reactivity and interactions.
Uniqueness
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is unique due to the presence of both the biphenyl group and the but-2-en-1-yl linker, which confer specific structural and functional properties. These features make it a versatile compound for various applications in research and industry .
特性
CAS番号 |
61511-07-7 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC名 |
4-[3-(4-phenylphenyl)but-2-enyl]morpholine |
InChI |
InChI=1S/C20H23NO/c1-17(11-12-21-13-15-22-16-14-21)18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-11H,12-16H2,1H3 |
InChIキー |
SFDCURNTBBBSPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN1CCOCC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}oxophosphanium](/img/structure/B14586250.png)
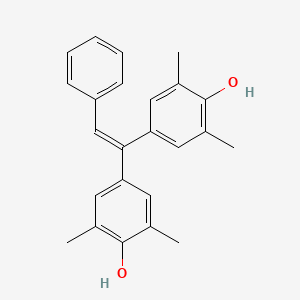


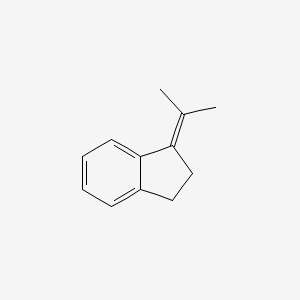
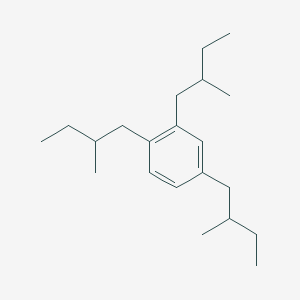

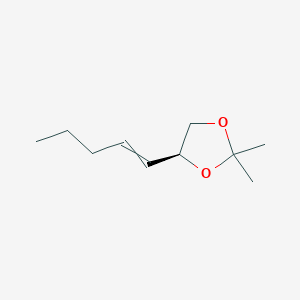
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
